(E)-3-(Tributylstannyl)-2-propen-1-amin

Übersicht

Beschreibung

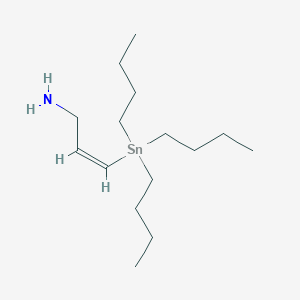

E-3-(Tributylstannyl)-2-propen-1-amine is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a propenylamine moiety. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly the Stille coupling, which is widely used for forming carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₅H₃₃NSn

- Molecular Weight : 346.13 g/mol

- CAS Number : 202115-92-2

E-3-(Tributylstannyl)-2-propen-1-amine is characterized by its reactivity due to both the vinyl and amine functionalities, making it a versatile compound in synthetic organic chemistry.

Organic Synthesis

E-3-(Tributylstannyl)-2-propen-1-amine is primarily utilized in the Stille coupling reaction , a method for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions :

- Stille Coupling : Reacts with aryl or vinyl halides in the presence of palladium catalysts.

| Reaction Type | Description | Key Catalyst |

|---|---|---|

| Stille Coupling | Forms carbon-carbon bonds through transmetalation. | Palladium(0) complexes |

| Nucleophilic Substitution | The tin atom can be replaced by other groups. | Various nucleophiles |

Pharmaceutical Development

The compound is instrumental in synthesizing biologically active molecules. For instance, it has been used as an intermediate in the production of drugs like ABT-2002, showcasing its utility in pharmaceutical chemistry.

Case Study :

A study demonstrated the use of E-3-(Tributylstannyl)-2-propen-1-amine in synthesizing aryl iodolactones, which are important intermediates for various therapeutic agents.

Material Science

E-3-(Tributylstannyl)-2-propen-1-amine has potential applications in developing new materials with specific functionalities due to its unique chemical properties.

Applications :

- Development of conductive materials.

- Creation of luminescent compounds for use in electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of E-3-(Tributylstannyl)-2-propen-1-amine typically involves the reaction of tributylstannyl chloride with an appropriate propenylamine precursor under controlled conditions. One common method includes the use of lithium acetylide-ethylenediamine complex in tetrahydrofuran, followed by the addition of tributylstannyl chloride . The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of E-3-(Tributylstannyl)-2-propen-1-amine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: E-3-(Tributylstannyl)-2-propen-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The tin atom in the compound can be replaced by other groups through nucleophilic substitution.

Coupling Reactions: It is prominently used in Stille coupling reactions, where it reacts with aryl or vinyl halides in the presence of palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.

Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed.

Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, often under an inert atmosphere to prevent oxidation.

Major Products: The major products of these reactions are typically the coupled organic molecules, where the tin group is replaced by the desired organic moiety.

Wirkmechanismus

The mechanism of action of E-3-(Tributylstannyl)-2-propen-1-amine in coupling reactions involves the formation of a palladium-stannane complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The tin atom acts as a leaving group, facilitating the formation of the new bond .

Vergleich Mit ähnlichen Verbindungen

E-3-(Tributylstannyl)-2-propen-1-ol: Similar in structure but with a hydroxyl group instead of an amine.

E-3-(Tributylstannyl)-2-propenal: Contains an aldehyde group instead of an amine.

Uniqueness: E-3-(Tributylstannyl)-2-propen-1-amine is unique due to its amine functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs with hydroxyl or aldehyde groups. This makes it particularly valuable in the synthesis of nitrogen-containing organic compounds.

Biologische Aktivität

E-3-(Tributylstannyl)-2-propen-1-amine is a compound belonging to the class of organotin compounds, characterized by a tributylstannyl group attached to a propenamine structure. Its molecular formula is C₁₅H₃₃NSn, and it has a CAS number of 202115-92-2. This compound has garnered attention due to its potential biological activities and applications in various fields, including organic synthesis and material science.

The structural features of E-3-(Tributylstannyl)-2-propen-1-amine include:

- Vinyl Group (C=C) : This allows for participation in a variety of chemical reactions.

- Amine Group (NH₂) : Acts as a nucleophile, making the compound reactive in synthetic applications.

Biological Activity Overview

Research indicates that organotin compounds like E-3-(Tributylstannyl)-2-propen-1-amine can interact with various biological systems, influencing cellular signaling pathways and potentially interfering with hormone action due to their structural similarities to natural hormones. This raises important questions regarding their safety and environmental impact.

While specific mechanisms of action for E-3-(Tributylstannyl)-2-propen-1-amine are not extensively documented, its interactions with biomolecules suggest several possible pathways:

- Cellular Signaling : Organotin compounds can modulate signaling pathways, affecting processes such as cell proliferation and apoptosis.

- Hormonal Interference : Due to structural similarities with steroid hormones, these compounds may disrupt endocrine functions.

Toxicity Considerations

Organotin compounds are known for their toxicological profiles. For example, tributyltin (TBT), a related compound, is classified as highly toxic. Consequently, E-3-(Tributylstannyl)-2-propen-1-amine should be handled with caution in laboratory settings. The toxicity may stem from its ability to disrupt cellular functions and mimic hormonal activity.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of E-3-(Tributylstannyl)-2-propen-1-amine compared to other organotin compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| E-3-(Tributylstannyl)-2-propen-1-amine | Organotin | Contains amine functionality; reactive vinyl group |

| Tributylphosphine | Organophosphorus | Used as a ligand in catalysis |

| Triethylamine | Tertiary amine | Commonly used as a base in organic synthesis |

| Trimethylstannane | Organotin | Simpler structure; used as a reagent in synthesis |

| E-3-(Trichlorostannyl)-2-propen-1-amine | Organotin | Contains chlorine instead of butyl groups |

Case Studies and Research Findings

Recent studies have explored the biological activities of organotin compounds, highlighting their potential applications and mechanisms:

- Cell Proliferation Studies : Research has shown that certain organotin compounds can inhibit cell growth in cancer cell lines, suggesting potential therapeutic uses.

- Hormonal Activity Disruption : Studies indicate that organotins may interfere with estrogen receptors, leading to altered hormonal signaling.

- Environmental Impact Assessments : Investigations into the ecological effects of organotin compounds reveal significant concerns regarding their persistence and toxicity in aquatic environments.

Eigenschaften

IUPAC Name |

(E)-3-tributylstannylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVNSAUITMDMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.